N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine
Description
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h4,7-8,10,16H,1-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTGPCDQIIJRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742795 | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-82-4 | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Fluorinated Precursors
A plausible route involves brominating a pre-fluorinated phenyl intermediate. For example, 2-fluoro-6-methylphenol could undergo bromination at the methyl group’s ortho position using liquid bromine in acetic acid, analogous to the toluic acid bromination method described in the synthesis of 2-bromo-6-fluoronaphthalene. However, competing reactions at activated positions may require directing groups or catalysts to enhance regioselectivity.
Reaction Conditions:
Fluorination of Brominated Intermediates
Alternatively, introducing fluorine via diazotization and Balz-Schiemann reaction could follow initial bromination. For instance, 2-bromo-6-aminotoluene might undergo diazotization with nitrous acid, followed by treatment with fluoroboric acid to yield 2-bromo-6-fluorotoluene. This approach mirrors the thermal decomposition of diazonium salts reported in patent WO2011120351A1, where fluoroborate diazonium salts decompose at 130–135°C to aryl fluorides.
Alkylation of Cyclohexanamine
Direct Alkylation with (2-Bromo-6-fluorophenyl)methyl Halides
The most straightforward method involves reacting cyclohexanamine with (2-bromo-6-fluorophenyl)methyl bromide under basic conditions. This SN2 reaction typically employs polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity.
Representative Protocol:
-
Substrate: (2-Bromo-6-fluorophenyl)methyl bromide
-
Amine: Cyclohexanamine (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMF, 80°C, 12 hours
-
Workup: Aqueous extraction, column chromatography
Challenges:
-
Availability of the benzyl bromide precursor.
-
Competing elimination reactions due to steric hindrance from ortho substituents.
Reductive Amination
Condensing cyclohexanamine with 2-bromo-6-fluorobenzaldehyde followed by reduction offers a two-step pathway. Sodium borohydride or cyanoborohydride can effect imine reduction, as demonstrated in the synthesis of 2-(5-bromo-2-methylbenzyl)thiophene derivatives.
Step 1: Imine Formation
-
Conditions: Cyclohexanamine + 2-bromo-6-fluorobenzaldehyde, toluene, reflux, 4h.
-
Catalyst: Molecular sieves (4Å) to remove H₂O.
Step 2: Reduction
Gabriel Synthesis for Primary Amine Intermediate
While the Gabriel method typically yields primary amines, it could be adapted by alkylating phthalimide with (2-bromo-6-fluorophenyl)methyl bromide, followed by hydrazinolysis to release the benzylamine. Subsequent alkylation with cyclohexyl bromide would yield the target compound.
Procedure:
-
Phthalimide Alkylation:
-
Phthalimide, (2-bromo-6-fluorophenyl)methyl bromide, K₂CO₃, DMF, 60°C, 6h.
-
-
Hydrazinolysis:
-
Hydrazine hydrate, ethanol, reflux, 3h.
-
-
N-Alkylation:
-
Cyclohexyl bromide, NaH, THF, 0°C to RT.
-
Advantages:
-
Avoids over-alkylation of the secondary amine.
-
High purity intermediates.
Comparative Analysis of Methods
Industrial-Scale Considerations
Dayang Chem’s production capabilities highlight the feasibility of scaling up alkylation or reductive amination routes, given their expertise in handling brominated and fluorinated intermediates. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved are still under investigation and require further research .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The bromo-fluoro substitution pattern distinguishes the target compound from analogs with other halogen or alkyl groups. For example:
- N-((5-Methyl-1H-indol-3-yl)methyl)cyclohexanamine (5c) : A methyl group on the indole ring enhances lipophilicity but lacks the electronic effects of halogens .
Key Insight : Bromine’s larger atomic radius and higher electronegativity may enhance binding to hydrophobic pockets in biological targets compared to chlorine or methyl groups.
Amine Backbone Modifications
The cyclohexylamine moiety is critical for conformational flexibility. Structural analogs with alternative cyclic amines include:
- 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine (SH-5113, CAS: 1355247-68-5) : Replaces cyclohexylamine with piperidine, reducing steric hindrance but maintaining a six-membered ring .
Key Insight : Cyclohexylamine’s chair conformation may provide superior steric shielding compared to smaller rings, influencing metabolic stability.
Physicochemical and Spectroscopic Properties
Although NMR/HRMS data for the target compound are absent, comparisons with structurally related molecules reveal trends:
- 13C NMR Shifts : Cyclohexyl carbons in analogs resonate at 25–56 ppm, while aromatic carbons (e.g., indole or fluorophenyl) appear at 110–136 ppm . The bromo-fluorophenyl group in the target compound would likely exhibit downfield shifts due to electron-withdrawing effects.
Potential Pharmacological Implications
Compounds like N-((6-Chloro-1-methyl-1H-indol-3-yl)methyl)cyclohexanamine (7a) demonstrate activity against drug-resistant pathogens, suggesting that halogenated benzylamines may target microbial efflux pumps or biofilm formation . The bromo-fluoro substitution in the target compound could amplify these effects via stronger halogen bonding or enhanced bioavailability.
Tabulated Comparison of Key Analogs
Biological Activity
N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a bromo and fluorine atom on the phenyl group. The presence of these halogens may enhance the compound's lipophilicity and biological activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- Receptors : The compound may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.
- Enzymes : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant-like effects : Some studies suggest that compounds with similar structures can influence neurotransmitter systems, potentially leading to antidepressant effects.
- Anti-inflammatory properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Table 1: Summary of Biological Activities
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| N-benzylcyclohexanamine | Benzyl group without halogens | 15 | Moderate antidepressant activity |
| N-(2-chlorobenzyl)cyclohexanamine | Chlorine instead of bromine | 20 | Lower anti-inflammatory activity |
| N-(2-bromo-4-fluorobenzyl)cyclohexanamine | Additional fluorine atom | 10 | Enhanced receptor binding affinity |
Q & A
Q. What are the recommended synthetic routes for preparing N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine with high purity?
- Methodological Answer : A plausible synthesis involves alkylation of cyclohexanamine with 2-bromo-6-fluorobenzyl bromide. Key steps include:
- Halogenation : Bromination of 2-fluoro-6-methylbenzene to introduce the bromomethyl group .
- Coupling Reaction : Reacting the brominated intermediate with cyclohexanamine under basic conditions (e.g., NaH in DMF) to form the secondary amine .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR: Identify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl), benzylic CH2 (δ 3.2–3.8 ppm), and cyclohexane protons (δ 1.0–2.0 ppm) .
- ¹³C NMR: Confirm quaternary carbons (e.g., C-Br at ~110 ppm, C-F at ~160 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS to detect molecular ion peaks (e.g., [M+H]+ at m/z ~284) and isotopic patterns for Br .
- X-ray Crystallography : If single crystals are obtained, resolve the crystal structure to validate stereochemistry .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood to prevent inhalation of volatile intermediates (e.g., brominated reagents) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
- Emergency Measures : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can computational chemistry predict the physicochemical properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to optimize geometry and calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
- Solubility Prediction : Apply the COSMO-RS model to estimate solubility in organic solvents (e.g., DMSO, ethanol) .
- LogP Calculation : Use software like ACD/Labs Percepta to predict partition coefficients, aiding in bioavailability studies .
Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?
- Methodological Answer :
- HPLC-MS/MS : Employ reverse-phase C18 columns (ACN/water mobile phase) with tandem MS to separate and identify impurities (e.g., dehalogenated byproducts) .
- Limits of Detection (LOD) : Optimize using signal-to-noise ratios (S/N > 3) and spike recovery tests .
- Isotopic Pattern Analysis : Leverage bromine’s natural isotopic signature (¹⁹Br/⁸¹Br ≈ 1:1) to distinguish target compounds from background noise .
Q. How does the electron-withdrawing effect of bromine and fluorine influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Mechanistic Studies : Perform kinetic experiments (e.g., SN2 reactions with NaCN) to compare reaction rates with non-halogenated analogs. Monitor progress via GC-MS .
- DFT Analysis : Calculate activation energies for substitution pathways. The para-fluorine group stabilizes transition states via resonance, while bromine enhances leaving-group ability .
- Competitive Experiments : Compete with other nucleophiles (e.g., I⁻ vs. SCN⁻) to assess regioselectivity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported NMR chemical shifts for structurally similar compounds?
- Methodological Answer :
- Control Experiments : Synthesize and characterize a reference compound (e.g., N-benzylcyclohexanamine) under identical conditions to benchmark shifts .
- Solvent Effects : Compare shifts in deuterated solvents (CDCl3 vs. DMSO-d6) to account for solvent-induced variations .
- 2D NMR : Use HSQC and HMBC to unambiguously assign overlapping peaks in aromatic regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
